molecular formula C24H17Cl3N2O3 B11438564 3-(4-chlorophenyl)-5-(2,4-dichlorobenzoyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

3-(4-chlorophenyl)-5-(2,4-dichlorobenzoyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Cat. No.: B11438564
M. Wt: 487.8 g/mol
InChI Key: GVYUFTIHUNNDRQ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(2,4-dichlorobenzoyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one: is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a benzoxadiazocin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-(2,4-dichlorobenzoyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one typically involves multiple steps:

    Formation of the Benzoxadiazocin Ring: This step involves the cyclization of appropriate precursors under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the correct formation of the ring structure.

    Methylation: The methyl group is introduced through alkylation reactions, often using methyl iodide or dimethyl sulfate as the alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where chlorine atoms can be replaced by other substituents using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Biology: : In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

Medicine: : The compound’s unique structure and functional groups make it a candidate for drug development, particularly in the design of novel anti-inflammatory or anticancer agents.

Industry: : In industrial applications, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(2,4-dichlorobenzoyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in therapeutic or biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Comparison

  • Structural Differences : While these compounds share similar chlorinated phenyl and benzoyl groups, the presence of the benzoxadiazocin ring in 3-(4-chlorophenyl)-5-(2,4-dichlorobenzoyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one sets it apart, providing unique chemical properties and reactivity.
  • Reactivity : The benzoxadiazocin ring introduces additional sites for chemical modification, enhancing the compound’s versatility in synthetic applications.
  • Applications : The unique structure of this compound may offer advantages in specific applications, such as drug development and materials science, where its analogs may not be as effective.

Properties

Molecular Formula

C24H17Cl3N2O3

Molecular Weight

487.8 g/mol

IUPAC Name

10-(4-chlorophenyl)-12-(2,4-dichlorobenzoyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one

InChI

InChI=1S/C24H17Cl3N2O3/c1-24-13-20(18-4-2-3-5-21(18)32-24)28(22(30)17-11-8-15(26)12-19(17)27)23(31)29(24)16-9-6-14(25)7-10-16/h2-12,20H,13H2,1H3

InChI Key

GVYUFTIHUNNDRQ-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)N(C(=O)N2C4=CC=C(C=C4)Cl)C(=O)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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